Chemical structure and properties of 2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine
Chemical structure and properties of 2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine
The following technical guide details the chemical structure, synthesis, and properties of 2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine . This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the scaffold's utility as a kinase inhibitor intermediate and its unique reactivity profile.
[1]
Introduction & Significance
2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine is a functionalized bicyclic heterocycle belonging to the imidazo[1,2-a]pyrazine class.[1][2][3] This scaffold is a "privileged structure" in medicinal chemistry, widely utilized in the design of ATP-competitive kinase inhibitors, GABA receptor ligands, and optical agents (coelenterazine analogs).
The presence of the bromine atom at the C-2 position is chemically significant.[1] Unlike the more easily accessible 3-bromo derivatives (formed via electrophilic substitution), the 2-bromo isomer serves as a critical orthogonal handle for palladium-catalyzed cross-coupling reactions, allowing for the precise construction of extended molecular architectures without interfering with the electron-rich C-3 position.[1]
Chemical Structure & Electronic Properties
Structural Analysis & Numbering
The molecule consists of an imidazole ring fused to a pyrazine ring. The numbering system is critical for regiochemical discussions:
-
Positions 6 and 8: Occupied by methyl groups (originating from the 2-amino-3,5-dimethylpyrazine precursor).[1]
-
Position 3: Unsubstituted (available for electrophilic attack).
-
Nitrogens: N1 (imidazole), N4 (bridgehead), N7 (pyrazine).
Electronic Profile[1]
-
Basicity: The imidazo[1,2-a]pyrazine core is weakly basic. Protonation typically occurs at N-1 (pKa ~ 3–4), as the bridgehead nitrogen (N-4) is non-basic due to resonance participation, and N-7 is electron-deficient.[1]
-
Reactivity Hotspots:
-
C-3 (Nucleophilic): The most electron-rich position, prone to electrophilic aromatic substitution (SEAr) such as formylation, halogenation, or Mannich reactions.
-
C-2 (Electrophilic Handle): The C-Br bond allows for Suzuki-Miyaura, Stille, or Sonogashira couplings.[1]
-
C-5/C-8 (Electrophilic): The pyrazine ring carbons are susceptible to nucleophilic aromatic substitution (SNAr), though the methyl groups at 6 and 8 sterically and electronically modulate this activity.
-
Synthesis Protocols
Synthesizing the specific2-bromo isomer requires bypassing the natural tendency of the scaffold to brominate at C-3.[1] The most robust "Expert" protocol involves the synthesis of the parent scaffold followed by regioselective lithiation.
Step 1: Synthesis of 6,8-Dimethylimidazo[1,2-a]pyrazine
This step utilizes a condensation reaction between a 2-aminopyrazine and an
-
Reagents: 2-Amino-3,5-dimethylpyrazine, Chloroacetaldehyde (40% aq.) or Bromoacetaldehyde diethyl acetal.[1]
-
Conditions: Reflux in Ethanol/HBr or n-Butanol.[1]
Protocol:
-
Dissolve 2-amino-3,5-dimethylpyrazine (1.0 eq) in Ethanol (10 vol).
-
Add Chloroacetaldehyde (1.5 eq) and NaHCO3 (2.0 eq).
-
Reflux for 6–12 hours. Monitor by LC-MS.[1]
-
Concentrate, neutralize with sat. Na2CO3, and extract with DCM.[8]
-
Purify via recrystallization (EtOAc/Hexane) or flash chromatography.
Step 2: Regioselective C-2 Bromination (The "Lithiation Route")
Direct bromination with NBS typically yields the 3-bromo isomer.[1] To obtain the 2-bromo derivative, one must exploit the kinetic acidity of the C-2 proton.[1]
-
Mechanism: Directed ortho-metallation / Kinetic deprotonation.[1]
-
Reagents: n-Butyllithium (n-BuLi), CBr4 (Carbon tetrabromide) or NBS.[1]
-
Solvent: Anhydrous THF.
Protocol:
-
Dissolve 6,8-dimethylimidazo[1,2-a]pyrazine in anhydrous THF under Argon.
-
Cool the solution to -78°C .
-
Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise. Note: The C-2 proton is the most acidic due to the inductive effect of N-1.[1]
-
Stir at -78°C for 30–45 minutes to form the 2-lithio species.
-
Add a solution of CBr4 (1.2 eq) in THF dropwise.
-
Allow to warm to 0°C over 2 hours.
-
Quench with saturated NH4Cl. Extract with EtOAc.[2]
-
Purification: Silica gel chromatography (DCM/MeOH). Caution: The 2-bromo isomer can be unstable on acidic silica; use neutralized silica if necessary.[1]
Visualization: Synthesis Pathway
Caption: Synthesis pathway highlighting the divergence between kinetic lithiation (yielding the 2-Br target) and thermodynamic electrophilic substitution (yielding the 3-Br byproduct).
Physical & Chemical Properties[1][2][5][7][8][9][10]
| Property | Description |
| Molecular Formula | C₈H₈BrN₃ |
| Molecular Weight | 226.08 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM, Methanol.[1] Sparingly soluble in water. |
| Melting Point | Approx. 140–150°C (Predicted based on analogs) |
| Storage | Store at 2–8°C, protect from light (halides can be photosensitive). |
| Stability | Stable under standard conditions. Avoid strong acids which may protonate N-1.[1] |
Reactivity & Applications
Orthogonal Functionalization
The 2-bromo-6,8-dimethylimidazo[1,2-a]pyrazine scaffold allows for sequential functionalization, a powerful strategy in SAR (Structure-Activity Relationship) studies.[1]
-
C-2 Coupling (Suzuki/Stille): The 2-Br is reactive toward Pd(0) catalysts.[1] It allows the introduction of aryl or heteroaryl groups.
-
Conditions: Pd(dppf)Cl2, Arylboronic acid, K2CO3, Dioxane/H2O, 90°C.
-
-
C-3 Functionalization (Post-Coupling): Once the C-2 position is substituted, the C-3 position remains available for electrophilic substitution (e.g., iodination with NIS) to introduce a second diversity point.[1]
Medicinal Chemistry Utility
-
Kinase Inhibition: The imidazo[1,2-a]pyrazine core mimics the adenine ring of ATP. Substituents at C-8 (methyl) often occupy the "sugar pocket" or solvent-exposed regions of the kinase active site.[1]
-
Luciferase Substrates: Derivatives of this core are precursors to coelenterazine analogs, used in bioluminescence imaging.
Visualization: Reactivity Map
Caption: Reactivity profile showing the C-2 bromine as a handle for cross-coupling and C-3 as a site for electrophilic functionalization.[1]
Safety & Handling (MSDS Summary)
-
Hazards: GHS07 (Irritant). Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
-
Disposal: Halogenated organic waste.
References
-
Imidazo[1,2-a]pyrazine Synthesis: Sayer, J. R. (2014). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase. UCL Discovery. Link
-
Regioselective Lithiation: Goel, R. et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine derivatives. RSC Advances. Link
-
Kinase Inhibitor Applications: Meurice, N. et al. (2011). Imidazo[1,2-a]pyrazines as Novel PI3K Inhibitors. Journal of Medicinal Chemistry. Link
-
General Reactivity of Imidazo[1,2-a]pyridines/pyrazines: Bagdi, A. K. et al. (2020). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines. Organic Chemistry Portal. Link
Sources
- 1. WO2009077334A1 - Novel imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine derivatives - Google Patents [patents.google.com]
- 2. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
